

6-Ethyl-4-methoxy-2-pyranone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Ethyl-4-methoxy-2-pyranone**

Cat. No.: **B025070**

[Get Quote](#)

An In-depth Technical Guide to **6-Ethyl-4-methoxy-2-pyranone**

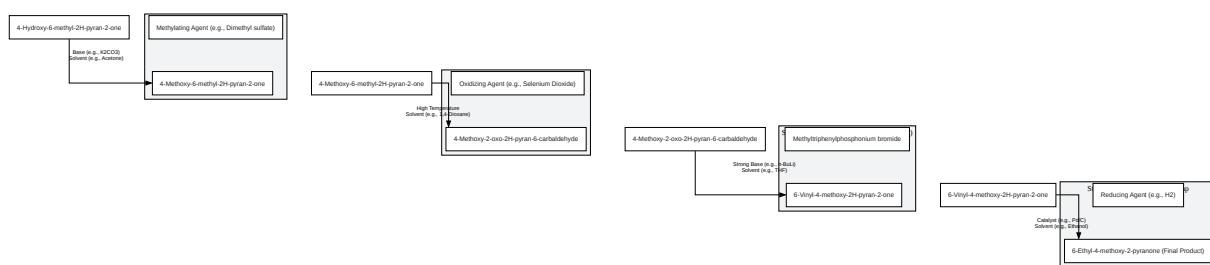
This technical guide provides comprehensive information on the physicochemical properties, potential synthetic routes, and biological significance of **6-Ethyl-4-methoxy-2-pyranone**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

6-Ethyl-4-methoxy-2-pyranone is an organic compound belonging to the 2-pyranone class of heterocyclic compounds. These structures are of significant interest due to their prevalence in natural products and their wide range of pharmacological activities^{[1][2]}.

Physicochemical Properties

The fundamental molecular properties of **6-Ethyl-4-methoxy-2-pyranone** are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.


Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ O ₃	[3][4]
Molecular Weight	154.16 g/mol	[3][4][5]
CAS Number	106950-13-4	[3][4][6]
MDL Number	MFCD09991688	[4][5]
Topological Polar Surface Area (TPSA)	39.44 Å ²	[3]
LogP (octanol-water partition coefficient)	1.2108	[3]
Hydrogen Bond Acceptors	3	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	2	[3]

Synthesis and Experimental Protocols

The synthesis of substituted 2-pyrones can be achieved through various methodologies, often involving metal-catalyzed reactions, organocatalysis, or cyclization of precursor molecules[2] [7]. While a specific, validated protocol for **6-Ethyl-4-methoxy-2-pyranone** is not detailed in the provided search results, a plausible synthetic pathway can be extrapolated from established methods for analogous compounds, such as the synthesis of 6-acrylic phenethyl ester-2-pyranone derivatives[8].

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis beginning from a commercially available precursor, 4-hydroxy-6-methyl-2H-pyran-2-one. This approach involves methylation of the hydroxyl group, followed by modification of the C-6 methyl group to an ethyl group.

[Click to download full resolution via product page](#)

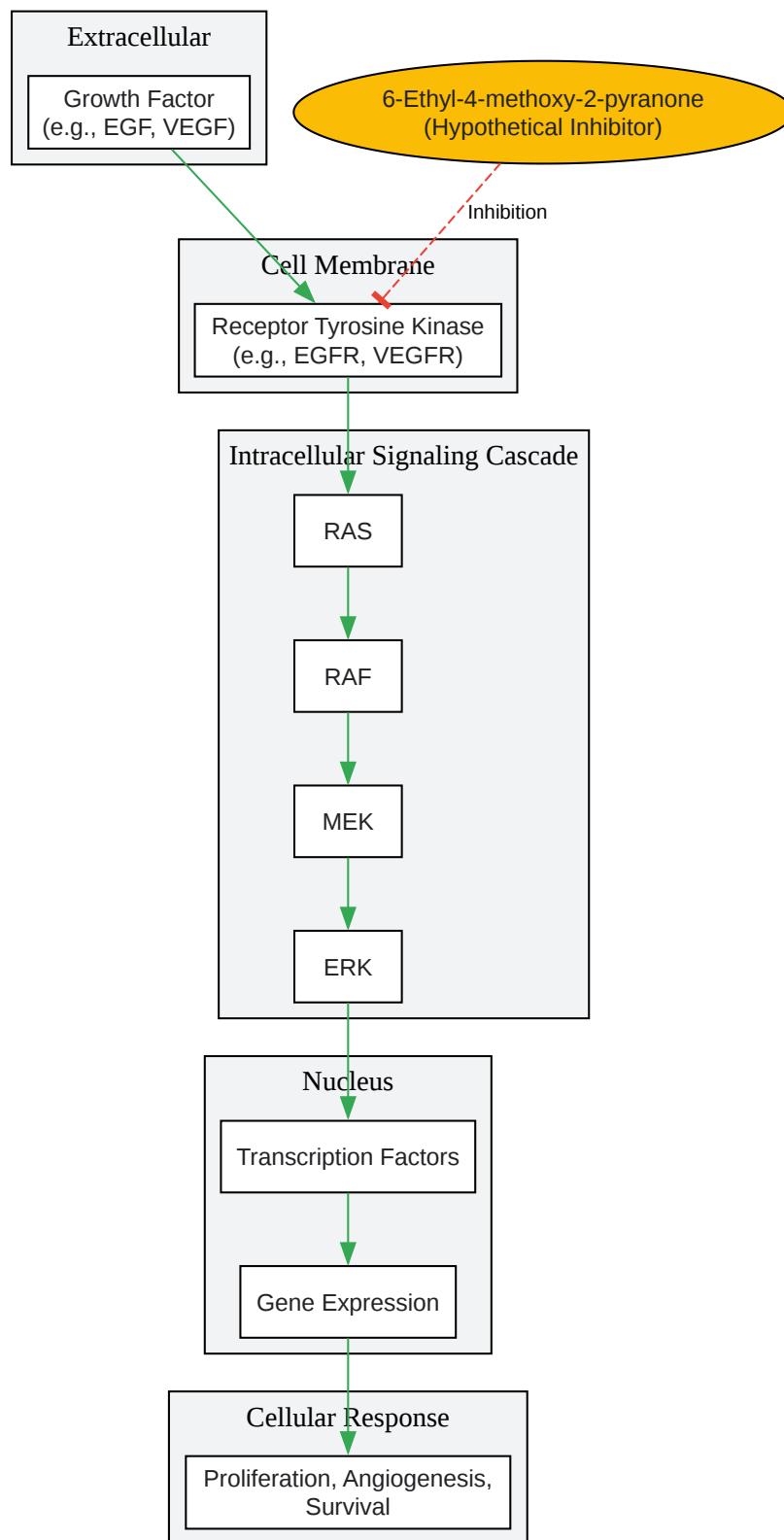
Caption: Proposed synthetic workflow for **6-Ethyl-4-methoxy-2-pyranone**.

Detailed Experimental Protocol (Hypothetical)

- Methylation: 4-hydroxy-6-methyl-2H-pyran-2-one is dissolved in acetone. Anhydrous potassium carbonate is added, followed by the dropwise addition of dimethyl sulfate. The mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is

removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield 4-methoxy-6-methyl-2H-pyran-2-one[8].

- Oxidation: The resulting 4-methoxy-6-methyl-2H-pyran-2-one is heated with a stoichiometric amount of selenium dioxide in a sealed tube with 1,4-dioxane as the solvent[8]. The reaction is heated to approximately 160°C. After completion, the mixture is filtered to remove selenium, and the solvent is evaporated to yield the intermediate aldehyde, 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde.
- Wittig Reaction: Methyltriphenylphosphonium bromide in dry THF is treated with a strong base like n-butyllithium at low temperature to form the ylide. A solution of the aldehyde from the previous step is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. Standard aqueous workup and chromatographic purification would yield 6-vinyl-4-methoxy-2H-pyran-2-one.
- Catalytic Hydrogenation: The vinyl-pyranone is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously until the vinyl group is fully reduced. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, **6-Ethyl-4-methoxy-2-pyranone**.


Biological and Pharmacological Context

The 2-pyranone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with a broad spectrum of biological activities[2]. Derivatives of pyran have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents[1] [9].

Potential Signaling Pathway Involvement

Given the known activities of related compounds, **6-Ethyl-4-methoxy-2-pyranone** could potentially modulate key cellular signaling pathways involved in cell proliferation and survival, such as those regulated by protein kinases. For example, various heterocyclic compounds are known to target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth factor Receptor), which are crucial in tumor growth and

angiogenesis[10]. The diagram below illustrates a generalized pathway that could be a target for such compounds.

[Click to download full resolution via product page](#)

Caption: Generalized RTK signaling pathway potentially targeted by pyranone derivatives.

This guide serves as a foundational resource for further investigation into the chemistry and biological activity of **6-Ethyl-4-methoxy-2-pyranone**. The provided data and hypothetical protocols offer a starting point for laboratory synthesis and subsequent screening in relevant biological assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. 6-Ethyl-4-methoxy-2-pyranone , 97% , 106950-13-4 - CookeChem [cookechem.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Ethyl-4-methoxy-2-pyranone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025070#6-ethyl-4-methoxy-2-pyranone-molecular-weight-and-formula\]](https://www.benchchem.com/product/b025070#6-ethyl-4-methoxy-2-pyranone-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com